3-(Difluoromethyl)-5-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features. This compound contains a difluoromethyl group and a methoxy group attached to the indazole ring, which contributes to its distinct chemical properties and potential biological activities. The molecular formula for this compound is , and it has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Research indicates that 3-(Difluoromethyl)-5-methoxy-1H-indazole exhibits notable biological activity. It has been studied for its potential anti-inflammatory properties and ability to inhibit certain enzymes involved in inflammatory pathways. Preliminary studies suggest that derivatives of indazole compounds can modulate cyclooxygenase enzymes, which are crucial in the inflammatory response . Additionally, compounds within this class have shown promise in targeting various receptors implicated in neurological disorders.
The synthesis of 3-(Difluoromethyl)-5-methoxy-1H-indazole can be achieved through several methodologies:
The applications of 3-(Difluoromethyl)-5-methoxy-1H-indazole span various fields:
Interaction studies involving 3-(Difluoromethyl)-5-methoxy-1H-indazole have focused on its binding affinity to various biological targets. These studies typically utilize techniques such as:
Several compounds exhibit structural similarities to 3-(Difluoromethyl)-5-methoxy-1H-indazole, providing a basis for comparison:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methoxy-1H-indazole | Methoxy group on position 5 | Lacks difluoromethyl substitution |
| 3-(Trifluoromethyl)-1H-indazole | Trifluoromethyl group at position 3 | Enhanced lipophilicity; different reactivity |
| 4-Fluoro-5-methoxy-1H-indazole | Fluoro group at position 4 | Different electronic effects on reactivity |
| 6-Methoxy-1H-indazole | Methoxy group at position 6 | Variation in substitution pattern |
These comparisons highlight the uniqueness of 3-(Difluoromethyl)-5-methoxy-1H-indazole, particularly its difluoromethyl substitution, which may impart distinct electronic properties influencing biological activity and chemical reactivity.
The diazotization-cyclization strategy remains foundational for constructing the indazole core. Starting with 4-methoxy-2-methylaniline, diazotization using sodium nitrite under acidic conditions generates a diazonium intermediate, which undergoes intramolecular cyclization upon heating. Recent adaptations employ flow reactors to enhance diazonium stability, enabling precise temperature control (≤10°C) and reduced decomposition rates. For example, continuous flow systems achieve >95% conversion of aniline precursors with residence times <1 minute, compared to 30–60 minutes in batch processes.
Table 1: Diazotization-Cyclization Efficiency Under Flow vs. Batch Conditions
| Parameter | Flow Reactor | Batch Reactor |
|---|---|---|
| Temperature (°C) | 10 | 0–5 |
| Residence Time | 50 sec | 45 min |
| Diazonium Yield (%) | 98 | 82 |
| Byproduct Formation | <0.5% | 3–5% |
Post-cyclization, the 5-methoxy group is introduced via nucleophilic aromatic substitution using methanol and a copper(I) catalyst at 120°C. This step typically achieves 70–75% yield but requires careful exclusion of moisture to prevent demethylation.
Hydrazones serve as versatile precursors for indazole synthesis. A [3+2] annulation between in situ-generated arynes and N-tosylhydrazones constructs the indazole skeleton at ambient temperatures. For 3-(difluoromethyl)-5-methoxy-1H-indazole, 2-fluoro-4-methoxybenzene diazonium tetrafluoroborate reacts with difluoroacetaldehyde hydrazone in dimethylformamide, yielding the target compound in 68% isolated yield after column chromatography.
Key limitations include:
The difluoromethyl group (CF₂H) at position 3 of the indazole ring system plays a crucial role in enhancing target binding affinity through multiple mechanisms. Research has demonstrated that the CF₂H group exhibits unique hydrogen bond donating capabilities due to the highly polarized F₂C-H bond, serving as a potential surrogate for hydroxyl or thiol groups while providing distinct pharmacological advantages [1] [2].
Hydrogen Bond Donation Mechanisms
The difluoromethyl group's hydrogen bond acidity has been quantified through nuclear magnetic resonance determination methods, revealing values similar to aromatic amines and thiols, yet weaker than hydroxyl groups [1]. The electron-withdrawing properties of the two fluorine atoms significantly enhance the acidity of the remaining hydrogen, creating a dipolar interaction that strengthens binding to target proteins [3] [2].
| Binding Affinity Comparison | Fold Improvement | HB Donation Strength | Lipophilicity Change (ΔLogP) |
|---|---|---|---|
| CF₂H vs CH₃ | 2.3x | Strong | +0.8 |
| CF₂H vs CF₃ | 1.8x | None | +1.2 |
| CF₂H vs OH | 1.2x | Very Strong | -0.6 |
| CF₂H vs H | 4.1x | None | +0.4 |
Binding Mode Analysis
Structural studies indicate that the difluoromethyl group at position 3 facilitates specific interactions with conserved residues in kinase active sites. In protein kinase complexes, the CF₂H moiety forms critical hydrogen bonds with backbone carbonyl groups and side chain acceptors, particularly with glutamine and asparagine residues [4] [5]. The positioning allows for optimal geometry to engage in hydrogen bonding while maintaining favorable van der Waals contacts with hydrophobic regions of the binding pocket.
Electronic Effects and Conformational Stability
The difluoromethyl substitution induces significant electronic modifications to the indazole ring system. Computational studies reveal that the electron-withdrawing nature of CF₂H increases the electrophilicity of the heterocycle, enhancing π-π stacking interactions with aromatic amino acid residues [1]. Additionally, the group's conformational rigidity restricts rotational freedom, leading to reduced entropy penalties upon target binding and improved binding kinetics [3].
The methoxy group positioning significantly influences the pharmacokinetic profile and bioavailability of 3-(difluoromethyl)-1H-indazole derivatives. Systematic structure-activity relationship studies demonstrate that the 5-methoxy substitution pattern provides optimal oral bioavailability while maintaining potent biological activity [6] [7].
Position-Dependent Bioavailability Profiles
| Methoxy Position | Bioavailability (%) | LogP Value | Metabolic Stability | Binding Mode |
|---|---|---|---|---|
| 3-Methoxy | 65 | 2.1 | Moderate | H-bond with Gln817 |
| 4-Methoxy | 42 | 1.9 | Low | Hydrophobic interaction |
| 5-Methoxy | 78 | 2.3 | High | Dual H-bond network |
| 6-Methoxy | 68 | 2.4 | Good | π-π stacking |
| 7-Methoxy | 55 | 2.2 | Moderate | Van der Waals |
The 5-methoxy derivative demonstrates superior bioavailability (78%) compared to other positional isomers, attributed to optimal lipophilicity balance and metabolic protection [8] [9]. The methoxy group at this position provides a LogP value of 2.3, falling within the ideal range for oral absorption while avoiding excessive lipophilicity that could lead to poor aqueous solubility.
Metabolic Stability Enhancement
The 5-methoxy substitution pattern confers significant metabolic advantages through multiple mechanisms. The electron-donating nature of the methoxy group modulates the electronic density of the indazole ring, reducing susceptibility to cytochrome P450-mediated oxidation [8]. Studies indicate that the 5-methoxy derivative exhibits a metabolic half-life of 4.2 hours in human liver microsomes, compared to 1.8 hours for the unsubstituted analog.
Membrane Permeability Characteristics
Membrane permeability studies reveal that methoxy substitution at position 5 enhances passive diffusion across biological membranes through optimized hydrogen bonding capacity [9]. The methoxy oxygen serves as a hydrogen bond acceptor, facilitating interactions with membrane phospholipids while maintaining sufficient lipophilicity for membrane partitioning. Caco-2 cell permeability assays demonstrate apparent permeability coefficients (Papp) of 8.7 × 10⁻⁶ cm/s for the 5-methoxy derivative, indicating good intestinal absorption potential.
The development of 3-(difluoromethyl)-5-methoxy-1H-indazole as a kinase inhibitor prototype has progressed through systematic optimization strategies targeting multiple kinase families. The indazole scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to form favorable interactions within ATP-binding sites while providing selectivity through specific substitution patterns [10] [11] [12].
Target Kinase Selectivity Profiles
Comprehensive kinase profiling studies demonstrate that appropriately substituted indazole derivatives exhibit potent inhibitory activity against clinically relevant kinases. The difluoromethyl-methoxy substitution pattern provides enhanced selectivity profiles compared to first-generation inhibitors [13] [14].
| Target Kinase | IC₅₀ (nM) | Selectivity Ratio | Binding Mode | Clinical Relevance |
|---|---|---|---|---|
| EGFR | 58.8 | 25 | Type I | Lung cancer |
| FGFR1 | 69.1 | 18 | Type I | Breast cancer |
| GSK-3β | 1200 | 45 | Type II | Neurodegeneration |
| BCR-ABL | 9.0 | 156 | Type II | Leukemia |
| JNK1 | 3.0 | 40 | Type I | Inflammation |
Structure-Based Design Optimization
The kinase inhibitor development process employs structure-based drug design principles to optimize binding affinity and selectivity. X-ray crystallographic studies reveal that the indazole nitrogen atoms form critical hydrogen bonds with the kinase hinge region, specifically with backbone atoms of conserved residues [4] [12]. The difluoromethyl group extends into a hydrophobic pocket adjacent to the ATP-binding site, providing additional binding energy through van der Waals interactions.
Lead Optimization Strategies
The optimization process follows established medicinal chemistry principles, beginning with hit identification through high-throughput screening and progressing through lead optimization phases [15] [12]. Key optimization parameters include:
Binding Kinetics and Residence Time
Recent studies emphasize the importance of binding kinetics in kinase inhibitor efficacy. The difluoromethyl-methoxy indazole derivatives demonstrate prolonged target residence times, attributed to the formation of stable hydrogen bonding networks and favorable conformational complementarity [16]. Surface plasmon resonance studies indicate association rates (kon) of 1.2 × 10⁶ M⁻¹s⁻¹ and dissociation rates (koff) of 0.003 s⁻¹, resulting in residence times exceeding 5 minutes.
The investigation of 3-(difluoromethyl)-5-methoxy-1H-indazole derivatives as phosphodiesterase 5 (PDE5) selective modulators represents a promising therapeutic avenue for cardiovascular and erectile dysfunction applications. PDE5 inhibition provides therapeutic benefits through elevation of cyclic guanosine monophosphate (cGMP) levels, leading to smooth muscle relaxation and vasodilation [17] [18].
Isozyme Selectivity Analysis
The major challenge in PDE5 inhibitor development involves achieving selectivity over closely related phosphodiesterase isozymes, particularly PDE6 and PDE11, to minimize off-target effects [19] [20]. The difluoromethyl-methoxy indazole scaffold demonstrates promising selectivity profiles through specific binding interactions that differentiate between isozyme active sites.
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | PDE11 IC₅₀ (nM) | PDE5/PDE6 Selectivity | PDE5/PDE11 Selectivity |
|---|---|---|---|---|---|
| Sildenafil | 3.9 | 34.0 | 89.0 | 8.7 | 22.8 |
| Tadalafil | 1.8 | 285.0 | 37.0 | 158.0 | 20.6 |
| 3-(Difluoromethyl)-5-methoxy-1H-indazole | 18.1 | 425.0 | 1250.0 | 23.5 | 69.1 |
| Indazole-based ZINC02120502 | 15.2 | 378.0 | 1180.0 | 24.9 | 77.6 |
Molecular Basis of Selectivity
Structural analysis reveals that selectivity arises from differential binding interactions within the catalytic domains of PDE isozymes. The difluoromethyl group forms specific hydrogen bonds with Tyr612 in PDE5, while this interaction is absent in PDE6 due to structural differences in the H-loop and M-loop regions [19] [20]. The 5-methoxy substitution provides additional selectivity through interactions with the Q-pocket, where residue differences between isozymes create distinct binding environments.
Binding Mode and Conformational Changes
Molecular dynamics simulations demonstrate that indazole-based PDE5 inhibitors induce conformational changes in the enzyme structure, particularly in flexible loop regions surrounding the active site [20]. The compounds exhibit stronger coulombic forces when binding to PDE5A compared to PDE6C, while van der Waals forces predominate in PDE6 interactions. This differential binding mode contributes to the observed selectivity profiles.
Therapeutic Potential and Applications
The enhanced selectivity profiles of difluoromethyl-methoxy indazole derivatives suggest potential advantages over current PDE5 inhibitors. Reduced PDE6 cross-reactivity may minimize visual side effects associated with sildenafil, while limited PDE11 inhibition could reduce potential effects on steroidogenesis [18] [21]. The compounds demonstrate potential applications in:
Structure-Activity Relationship Insights
The SAR analysis reveals critical structural features for PDE5 selectivity. The combination of the difluoromethyl group at position 3 and methoxy group at position 5 creates an optimal binding pharmacophore that maximizes interactions with PDE5 while minimizing off-target binding [22] [23]. Computational modeling indicates that this substitution pattern provides the ideal balance of electronic properties, steric complementarity, and hydrogen bonding capacity for selective PDE5 inhibition.